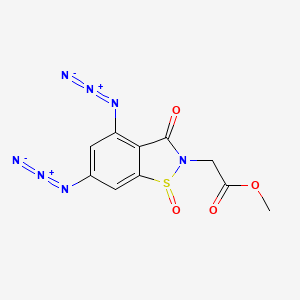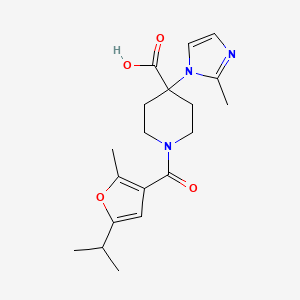![molecular formula C14H8Cl2N6OS B5453609 7-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5453609.png)
7-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a complex organic compound belonging to the class of pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazinones This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfanyl group, and a fused triazolo-triazinone ring system
準備方法
The synthesis of 7-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazinone core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the dichlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the methylsulfanyl group: This step involves nucleophilic substitution reactions using methylthiolating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
化学反応の分析
7-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
7-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
作用機序
The mechanism of action of 7-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound can influence various signaling pathways, affecting cell growth, differentiation, or apoptosis.
Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
7-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and reactivity.
Triazolo[4,3-b]pyridazines: These compounds have a different ring fusion pattern but exhibit similar chemical properties.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups may have similar reactivity but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
特性
IUPAC Name |
11-(3,5-dichlorophenyl)-4-methylsulfanyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N6OS/c1-24-14-17-13-19-18-11-10(22(13)20-14)2-3-21(12(11)23)9-5-7(15)4-8(16)6-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLDFIAAAPMPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC(=C4)Cl)Cl)N=NC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(methylsulfonyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5453527.png)
![2-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5453536.png)
![1-(4-HYDROXYPHENYL)-2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B5453543.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5453553.png)
![10-bromo-3-(methylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5453563.png)
![2,5-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5453564.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5453577.png)
![2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5453578.png)
![Ethyl (2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5453580.png)


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide](/img/structure/B5453603.png)
![2-{2-[3-(acetyloxy)-2-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5453612.png)
![1-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]azepane](/img/structure/B5453626.png)
